molecular formula C13H25NO3 B13911103 tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate

tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate

Cat. No.: B13911103
M. Wt: 243.34 g/mol
InChI Key: PLCXFFSINOVROL-JTQLQIEISA-N
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Description

tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a hydroxymethyl (-CH2OH) group at the (4S)-position, and two methyl (-CH3) groups at the 2-position of the piperidine ring. This compound is structurally significant in medicinal chemistry, particularly as a chiral intermediate in the synthesis of bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the hydroxymethyl and dimethyl substituents influence steric and electronic properties, impacting reactivity and biological interactions .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3/t10-/m0/s1

InChI Key

PLCXFFSINOVROL-JTQLQIEISA-N

Isomeric SMILES

CC1(C[C@H](CCN1C(=O)OC(C)(C)C)CO)C

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)CO)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitably substituted piperidine or piperidinemethanol derivative, followed by protection of the nitrogen atom with a tert-butoxycarbonyl group (Boc protection), and introduction or preservation of the hydroxymethyl group at the 4-position. The stereochemistry is controlled either by starting from chiral precursors or by stereoselective reactions.

Specific Preparation Protocols and Reaction Conditions

Step Reagents & Conditions Yield Notes & Observations Source
Boc Protection of 4-(hydroxymethyl)piperidine tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate prepared by reacting 4-piperidinemethanol with di-tert-butyl dicarbonate (Boc2O) under basic conditions ~62% Reaction performed in dimethylformamide (DMF) with sodium hydride as base at room temperature; product purified by silica gel chromatography
Alkylation with 2-bromo-4-chloro-5-nitropyridine Reaction of N-Boc-4-piperidinemethanol with 2-bromo-4-chloro-5-nitropyridine in DMF, sodium hydride base, room temperature overnight 62% Formation of tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate as viscous oil solidifying on standing
O-alkylation using potassium tert-butoxide Potassium tert-butoxide added to tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and tert-butyl 5-chloro-2,4-difluorobenzoate in dimethyl sulfoxide (DMSO) at 20°C for 1 hour 60% Inert atmosphere recommended; product isolated by extraction and silica gel chromatography
Mitsunobu Reaction for Ether Formation Reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with phenolic compounds (e.g., 5-chloro-2-hydroxybenzonitrile) using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–35°C for 8–24 hours 60–74% Enables formation of aryl ethers at the hydroxymethyl position; purification by silica gel chromatography

Detailed Experimental Notes

  • Base Selection: Sodium hydride and potassium tert-butoxide are commonly used bases to deprotonate the hydroxyl group for subsequent nucleophilic substitution or ether formation.
  • Solvent Choice: DMF and DMSO are preferred polar aprotic solvents facilitating nucleophilic substitution reactions. THF is used in Mitsunobu reactions for ether formation.
  • Temperature Control: Most reactions are performed at room temperature or slightly below (0–35°C) to maintain stereochemical integrity and reduce side reactions.
  • Purification: Silica gel column chromatography with solvent systems such as ethyl acetate/hexane or petroleum ether/ethyl acetate is standard for isolating pure products.
  • Stereochemical Integrity: Starting from chiral piperidinemethanol derivatives or employing stereoselective reaction conditions preserves the (4S) configuration.

Reaction Pathways and Mechanistic Insights

  • Boc Protection: The nitrogen of 4-(hydroxymethyl)piperidine is protected by reaction with di-tert-butyl dicarbonate, forming a stable carbamate that prevents undesired side reactions at the amine during subsequent steps.
  • Nucleophilic Substitution: The hydroxymethyl group is deprotonated to form an alkoxide intermediate, which then attacks electrophilic aryl halides or esters to form ether linkages, expanding molecular complexity.
  • Mitsunobu Reaction: This reaction facilitates inversion of stereochemistry at the hydroxyl-bearing carbon if desired and allows coupling with phenols or other nucleophiles under mild conditions, enhancing versatility.

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Time Yield (%) Product Type
Boc protection 4-(hydroxymethyl)piperidine di-tert-butyl dicarbonate, base (NaH) DMF RT 20 min 62 tert-butyl (4S)-4-(hydroxymethyl)-piperidine-1-carboxylate
Nucleophilic aromatic substitution Boc-protected piperidinemethanol 2-bromo-4-chloro-5-nitropyridine, NaH DMF RT Overnight 62 Aryl ether derivative
O-alkylation Boc-protected piperidinemethanol Potassium tert-butoxide, tert-butyl 5-chloro-2,4-difluorobenzoate DMSO 20°C 1 h 60 Ether derivative
Mitsunobu reaction Boc-protected piperidinemethanol DIAD, triphenylphosphine, phenol derivatives THF 0–35°C 8–24 h 60–74 Ether derivatives with various aryl groups

Research Discoveries and Applications

  • The compound and its derivatives have been studied as intermediates in the synthesis of bioactive molecules such as renin inhibitors, which are important in cardiovascular disease treatment.
  • The stereochemical purity of the compound is crucial for biological activity, making stereoselective preparation methods highly valuable.
  • The use of Mitsunobu reactions and nucleophilic aromatic substitution expands the functional diversity accessible from this intermediate, enabling the synthesis of complex molecules with potential pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohols and amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying the reactivity and properties of piperidine derivatives .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique reactivity makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the piperidine ring can engage in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Rings

Example: (2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (C10H19NO4)

  • Key Differences: Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered). Substituents: A hydroxy (-OH) group at position 4 instead of hydroxymethyl (-CH2OH) reduces steric bulk and hydrogen-bonding capacity.
  • Implications : The smaller ring may limit conformational flexibility but enhance metabolic stability in certain applications .

Piperidine Derivatives with Varied Substituents

Example: tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate (C11H21NO3)

  • Key Differences :
    • Substituents : A single methyl group at position 2 and a hydroxy group at position 4.
    • Molecular Weight : 215.29 vs. ~245.32 (estimated for the target compound).

Fluorinated Analogues

Example : tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Key Differences :
    • Electronegative Substituent : Fluorine at position 4 introduces strong electron-withdrawing effects, altering electronic distribution and metabolic stability.
    • Ring Size : Pyrrolidine vs. piperidine.
  • Implications : Fluorination often improves bioavailability and resistance to enzymatic degradation, making such analogs valuable in drug design .

Amino-Substituted Derivatives

Example: tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Key Differences: Functional Group: Amino (-NH2) at position 4 instead of hydroxymethyl.
  • Implications: Increased basicity enables salt formation, enhancing aqueous solubility. The amino group also provides a site for further functionalization (e.g., amide coupling) .

Extended Hydroxyalkyl Chains

Example: tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (C13H25NO3)

  • Key Differences :
    • Substituent : A 3-hydroxypropyl (-CH2CH2CH2OH) chain at position 4.
  • Implications : The longer chain increases hydrophilicity and may improve membrane permeability compared to the hydroxymethyl group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents Ring Size Evidence ID
tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate* C12H23NO3 245.32 4-(hydroxymethyl), 2,2-dimethyl 6 -
(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate C10H19NO4 217.26 4-hydroxy, 2-hydroxymethyl 5
tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate C11H21NO3 215.29 4-hydroxy, 2-methyl 6
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate C11H20FNO3 245.28 4-fluoro, 2-hydroxymethyl 5
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate C13H25NO3 243.35 4-(3-hydroxypropyl) 6

*Molecular formula and weight for the target compound are inferred based on structural analogs.

Biological Activity

tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H25NO3
  • Molecular Weight : 243.34 g/mol
  • CAS Number : 2840773-15-9

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Receptor Interaction : The piperidine ring structure is known for its ability to interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : The hydroxymethyl group may confer the ability to act as an enzyme inhibitor, affecting metabolic pathways.
  • Cellular Uptake : The lipophilic nature of the tert-butyl group may facilitate cellular membrane permeability, enhancing bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have shown that piperidine derivatives possess antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegenerative diseases.
  • Anticancer Potential : Preliminary data suggest that certain piperidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction in neuronal cell death
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Properties

A study conducted on related piperidine compounds demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Neuroprotective Effects

Research published in a pharmacological journal indicated that similar compounds could reduce oxidative stress in neuronal cells, suggesting a protective effect against neurodegenerative diseases like Alzheimer's.

Case Study 3: Anticancer Activity

In vitro studies showed that this compound could induce apoptosis in glioblastoma cells through the activation of caspase pathways.

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